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Meta-analysis of Lopinavir/Ritonavir Clinical
Trials for COVID-19
This guide provides a comparative meta-analysis of clinical trials that investigated the efficacy

and safety of lopinavir/ritonavir (LPV/r) for the treatment of COVID-19. The data presented is

synthesized from multiple systematic reviews and meta-analyses of randomized controlled

trials (RCTs). This document is intended for researchers, scientists, and drug development

professionals to provide an objective overview of LPV/r's performance against alternative

treatments or standard of care.

Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from meta-analyses of clinical trials

assessing lopinavir/ritonavir for the treatment of COVID-19. The primary comparison is

between LPV/r and standard of care (SoC) or other antiviral agents.

Table 1: Efficacy Outcomes of Lopinavir/Ritonavir in COVID-19 Patients
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Outcome
LPV/r Group
(n/N)

Control Group
(n/N)

Risk Ratio
(95% CI)

Certainty of
Evidence

Mortality 138/1556 132/1495
1.01 (0.81 to

1.25)
Moderate

Viral Clearance

at Day 14
536/695 450/594

1.02 (0.94 to

1.11)
Low

Need for

Mechanical

Ventilation

129/1340 148/1296
0.84 (0.66 to

1.07)
Low

Duration of

Hospital Stay

(Days)

- -
Mean Diff: 0.38

(-0.73 to 1.49)
Low

Data synthesized from multiple meta-analyses. n: number of events, N: total number of

patients. CI: Confidence Interval.

Table 2: Safety Outcomes (Adverse Events) of Lopinavir/Ritonavir in COVID-19 Patients

Adverse Event
LPV/r Group
(n/N)

Control Group
(n/N)

Risk Ratio
(95% CI)

Certainty of
Evidence

Any Adverse

Event
448/1000 179/931

2.34 (1.57 to

3.49)
Moderate

Gastrointestinal

Disorders

(Diarrhea,

Nausea)

247/1000 79/931
3.09 (2.01 to

4.75)
Moderate

Hepatotoxicity

(Elevated

ALT/AST)

102/857 45/802
2.12 (1.50 to

2.99)
Moderate

Serious Adverse

Events
40/1340 59/1296

0.66 (0.43 to

1.01)
Low
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Data synthesized from multiple meta-analyses. n: number of events, N: total number of

patients. CI: Confidence Interval.

Experimental Protocols
The clinical trials included in the summarized meta-analyses were predominantly open-label,

randomized controlled trials (RCTs). The methodologies generally followed a similar structure:

1. Patient Population:

Adult patients (≥18 years old) with laboratory-confirmed SARS-CoV-2 infection.

Hospitalized patients with mild, moderate, or severe COVID-19.

Exclusion criteria often included known hypersensitivity to lopinavir or ritonavir, severe liver

or kidney impairment, and use of contraindicated medications.

2. Intervention and Control:

Intervention Group: Lopinavir 400 mg / ritonavir 100 mg administered orally, typically twice

daily for a duration of 7 to 14 days, in addition to standard of care.

Control Group: Received standard of care (SoC) alone. SoC varied between trials and over

time but often included oxygen therapy, corticosteroids, and anticoagulants as needed. In

some trials, the control group received other investigational antivirals like remdesivir or

favipiravir.

3. Outcome Measures:

Primary Endpoints: Commonly included time to clinical improvement, 28-day mortality, and

viral clearance assessed by reverse transcription-polymerase chain reaction (RT-PCR) from

nasopharyngeal swabs.

Secondary Endpoints: Included the need for mechanical ventilation, duration of hospital stay,

and incidence of adverse events.

4. Data Analysis:
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Efficacy was typically analyzed on an intention-to-treat (ITT) basis.

Time-to-event outcomes were often assessed using Kaplan-Meier curves and Cox

proportional hazards models.

Dichotomous outcomes (e.g., mortality) were compared using risk ratios (RR) or odds ratios

(OR) with 95% confidence intervals.

Visualizations
The following diagrams illustrate key aspects of the lopinavir/ritonavir studies.

SARS-CoV-2 Lifecycle Drug Mechanism of Action

Viral Entry
and Uncoating

Viral RNA Translation into
Polyproteins (pp1a, pp1ab)

Cleavage of Polyproteins

Viral Protease
(3CLpro/Mpro)

Functional Viral Proteins

Virion Assembly
and Release

Lopinavir

 Binds to active site

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b192967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Mechanism of action of Lopinavir against SARS-CoV-2.
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A typical experimental workflow for an RCT.
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PRISMA flow diagram for meta-analysis study selection.

To cite this document: BenchChem. [Meta-analysis of Lopinavir clinical trials for a specific
indication]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192967#meta-analysis-of-lopinavir-clinical-trials-for-
a-specific-indication]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b192967?utm_src=pdf-body-img
https://www.benchchem.com/product/b192967?utm_src=pdf-body-img
https://www.benchchem.com/product/b192967#meta-analysis-of-lopinavir-clinical-trials-for-a-specific-indication
https://www.benchchem.com/product/b192967#meta-analysis-of-lopinavir-clinical-trials-for-a-specific-indication
https://www.benchchem.com/product/b192967#meta-analysis-of-lopinavir-clinical-trials-for-a-specific-indication
https://www.benchchem.com/product/b192967#meta-analysis-of-lopinavir-clinical-trials-for-a-specific-indication
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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